molecular formula C10H12BrNOS B14065224 1-(3-Amino-4-(methylthio)phenyl)-3-bromopropan-1-one

1-(3-Amino-4-(methylthio)phenyl)-3-bromopropan-1-one

Cat. No.: B14065224
M. Wt: 274.18 g/mol
InChI Key: KMPXKVRILFDFHO-UHFFFAOYSA-N
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Description

1-(3-Amino-4-(methylthio)phenyl)-3-bromopropan-1-one is an organic compound that features a bromopropanone backbone with an amino and methylthio substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-4-(methylthio)phenyl)-3-bromopropan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted derivatives, while oxidation and reduction reactions can modify the functional groups on the phenyl ring .

Scientific Research Applications

1-(3-Amino-4-(methylthio)phenyl)-3-bromopropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-(methylthio)phenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets. The amino and methylthio groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The bromine atom can also participate in halogen bonding, further modulating the compound’s effects .

Comparison with Similar Compounds

  • 1-(3-Amino-4-(methylthio)phenyl)-2-bromopropan-1-one
  • 1-(3-Amino-4-(methylthio)phenyl)-3-chloropropan-1-one
  • 1-(3-Amino-4-(methylthio)phenyl)-3-iodopropan-1-one

Uniqueness: 1-(3-Amino-4-(methylthio)phenyl)-3-bromopropan-1-one is unique due to the specific combination of functional groups and the position of the bromine atom.

Properties

Molecular Formula

C10H12BrNOS

Molecular Weight

274.18 g/mol

IUPAC Name

1-(3-amino-4-methylsulfanylphenyl)-3-bromopropan-1-one

InChI

InChI=1S/C10H12BrNOS/c1-14-10-3-2-7(6-8(10)12)9(13)4-5-11/h2-3,6H,4-5,12H2,1H3

InChI Key

KMPXKVRILFDFHO-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1)C(=O)CCBr)N

Origin of Product

United States

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